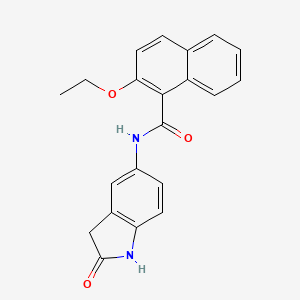

2-乙氧基-N-(2-氧代吲哚-5-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide is a compound that likely shares structural similarities with various naphthalene derivatives synthesized for different applications, such as pharmaceuticals and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis methods.

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions with high-valent metal complexes. For instance, substituted 2-hydroxy-1-naphthoic acid esters and amides can be synthesized by oxidative cyclization of esters or amines using manganese(III) acetate or cerium(IV) ammonium nitrate . This suggests that the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide could potentially involve similar oxidative cyclization techniques.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene moiety, which is a fused two-ring system. The ethoxy group and the indolin-5-yl group in 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide would be attached to different positions on the naphthalene framework, influencing the compound's reactivity and physical properties.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including etherification, cyclization, and carbonylation, as seen in the synthesis of related compounds . These reactions are crucial for introducing functional groups and building complexity in the molecule. The specific chemical reactions for the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide would depend on the starting materials and desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives like 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide are influenced by their molecular structure. For example, the solubility issues encountered during the synthesis of 6-ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide highlight the importance of understanding the physical properties in the context of purification and clinical application . Similarly, the green modification in the synthesis of 2-ethoxy-1-naphthaldehyde demonstrates an environmentally friendly approach to synthesis, which could also be relevant for the synthesis of 2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide .

科学研究应用

化学结构和合成

化学结构分析: Ravikumar 等人(2015 年)的研究考察了四种氧代吲哚基 α-羟基-β-氨基酸衍生物的结构,包括与 2-乙氧基-N-(2-氧代吲哚-5-基)-1-萘酰胺结构相似的化合物。他们证实了涉及 α-重氮酯和靛红亚胺的化学反应的非对映选择性,揭示了对类似化合物构象的重要见解 (Ravikumar 等人,2015 年).

合成方法: Che 等人(2015 年)描述了一种与 2-乙氧基-N-(2-氧代吲哚-5-基)-1-萘酰胺相关的化合物的合成方法。他们使用靛红素的一锅三组分反应,展示了操作简单和良好的产率,这对于此类化合物的有效合成至关重要 (Che 等人,2015 年).

生物学和药理学研究

神经学研究: Lutsenko 等人(2017 年)研究了一种类似于 2-乙氧基-N-(2-氧代吲哚-5-基)-1-萘酰胺的化合物对接受实验性神经症的大鼠单胺能系统的影响。这项研究对于理解此类化合物的神经学意义至关重要 (Lutsenko 等人,2017 年).

生化特性分析: Altukhov(2014 年)分析了 2-氧代吲哚衍生物的理化和生物学特性,提供了对这些化合物的生化特性和潜在药用应用的见解 (Altukhov,2014 年).

药理活性: Луценко 等人(2022 年)的研究研究了一种与 2-乙氧基-N-(2-氧代吲哚-5-基)-1-萘酰胺相关的化合物的抗焦虑潜力,突出了其治疗指数和平均有效剂量,这对潜在的药理学应用具有重要意义 (Луценко 等人,2022 年).

属性

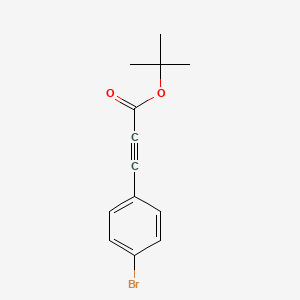

IUPAC Name |

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-26-18-10-7-13-5-3-4-6-16(13)20(18)21(25)22-15-8-9-17-14(11-15)12-19(24)23-17/h3-11H,2,12H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBKWGATEGIHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(2-oxoindolin-5-yl)-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)

![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)